
Tris(2,3,4,5,6-pentafluorophenyl)silicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(perfluorophenyl)silane is a unique organosilicon compound characterized by the presence of three perfluorophenyl groups attached to a silicon atom. This compound is known for its high thermal stability and distinctive chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(perfluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of perfluorophenyl lithium with silicon tetrachloride. The reaction typically proceeds as follows:
Preparation of Perfluorophenyl Lithium: Perfluorophenyl bromide is treated with lithium metal in anhydrous ether to form perfluorophenyl lithium.
Reaction with Silicon Tetrachloride: The perfluorophenyl lithium is then reacted with silicon tetrachloride in an inert atmosphere, such as nitrogen or argon, to yield tris(perfluorophenyl)silane.
The reaction conditions often include low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of tris(perfluorophenyl)silane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris(perfluorophenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in the presence of suitable catalysts.
Substitution Reactions: The perfluorophenyl groups can be substituted with other functional groups under specific conditions.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions
Catalysts: Common catalysts include transition metal complexes such as platinum or rhodium.
Solvents: Reactions are typically carried out in solvents like toluene, hexane, or dichloromethane.
Temperature: Reaction temperatures can vary but are often maintained at moderate levels to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions yield organosilicon compounds with various functional groups attached to the silicon atom.
Aplicaciones Científicas De Investigación
Tris(perfluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential use in biological systems, including drug delivery and imaging.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which tris(perfluorophenyl)silane exerts its effects involves the activation of the silicon-hydrogen bond. This activation facilitates various chemical transformations, including hydrosilylation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tris(perfluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(perfluorophenyl)germane: Contains germanium instead of silicon.
Tris(perfluorophenyl)stannane: Contains tin instead of silicon.
Uniqueness
Tris(perfluorophenyl)silane is unique due to its high thermal stability and reactivity, particularly in hydrosilylation reactions. Its silicon atom provides distinct electronic properties compared to boron, germanium, and tin analogs, making it a valuable reagent in various chemical processes.
Propiedades
Número CAS |
20160-40-1 |
|---|---|
Fórmula molecular |
C18F15Si |
Peso molecular |
529.3 g/mol |
InChI |
InChI=1S/C18F15Si/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
Clave InChI |
MEDZYNGMHOZGGT-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
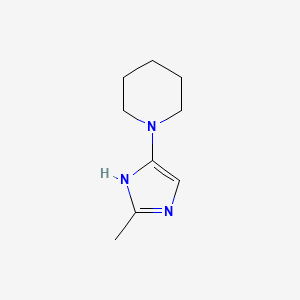
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
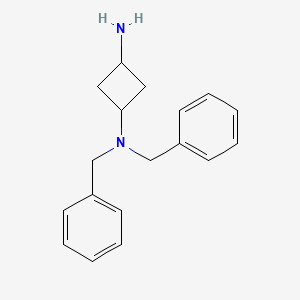
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
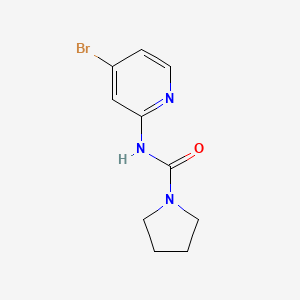
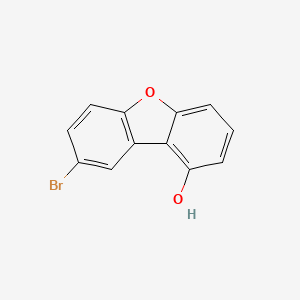
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
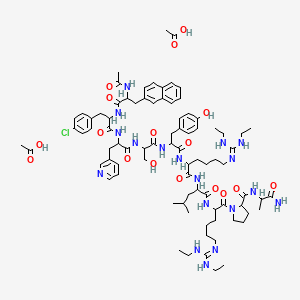
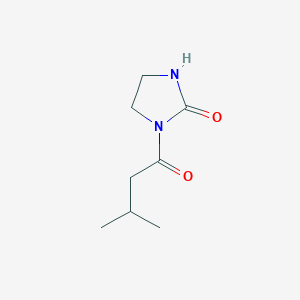
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)

